8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one
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Overview
Description
8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one is a natural product belonging to the C-aryl glycoside family. It is a light-activatable DNA-intercalating agent that causes DNA damage by forming a covalent [2+2] cycloadduct with thymine residues under 365–450 nm light irradiation . This compound has shown significant cytotoxicity with selectivity for non-small-cell lung cancer, breast cancer, and melanoma cells .
Preparation Methods
8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one is synthesized through a convergent total synthesis approach. The synthesis involves 13 steps starting from protected carbohydrate and naphthol derivatives . The key step in the synthesis is a stereoselective α-C-glycosylation reaction that unites the protected carbohydrate with the naphthol derivative
Chemical Reactions Analysis
8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one undergoes several types of chemical reactions, primarily involving DNA intercalation and covalent bonding. The major reaction is the formation of a covalent [2+2] cycloadduct with thymine residues in DNA under light irradiation . This reaction is light-dependent and occurs under 365–450 nm light . The major product of this reaction is the DNA adduct, which can interfere with DNA replication and trigger cell-cycle arrest .
Scientific Research Applications
8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one has several scientific research applications:
Mechanism of Action
8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one exerts its effects by intercalating into DNA and forming a covalent [2+2] cycloadduct with thymine residues under light irradiation . This DNA damage triggers the DNA damage response (DDR), leading to cell-cycle arrest and programmed cell death . The compound also acts as a chemical probe to cross-link DNA with DNA-binding proteins, enabling the study of DNA-protein interactions .
Comparison with Similar Compounds
8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one is similar to other gilvocarcin-type natural products, such as gilvocarcin V. Both compounds intercalate into DNA and form covalent bonds with thymine residues under light irradiation . this compound is unique due to its α-linked L-rhamnopyranose moiety, which is rare among C-aryl glycoside natural products . Other similar compounds include gilvocarcin M and gilvocarcin E, which differ in their aliphatic residues and cytotoxicity profiles .
Properties
Molecular Formula |
C27H26O9 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(28)7-6-13(20(21)25(14)36-27(15)32)26-24(31)23(30)22(29)11(2)35-26/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22-,23+,24+,26-/m0/s1 |
InChI Key |
MSXWAMODDZJPTG-OTEDUGRMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Synonyms |
polycarcin V |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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